In Vitro Antifungal Potency Against Sclerotinia sclerotiorum: Comparable to Commercial SDHI Benchmark
In a direct head-to-head mycelial growth inhibition assay, Antibacterial agent 184 (compound 4j) demonstrated an inhibition rate exceeding 80% against Sclerotinia sclerotiorum at a concentration of 50 μg/mL [1]. This activity was statistically comparable to that of the commercial SDHI fungicide flubeneteram, which exhibited 95% inhibition under identical experimental conditions [1]. The difference in inhibition rate between the two compounds was approximately 15 percentage points or less, placing compound 4j within the same potency tier as an established commercial SDHI agent [1].
| Evidence Dimension | In vitro mycelial growth inhibition rate |
|---|---|
| Target Compound Data | >80% inhibition |
| Comparator Or Baseline | Flubeneteram: 95% inhibition |
| Quantified Difference | Difference of ≤15 percentage points; comparable activity tier |
| Conditions | Sclerotinia sclerotiorum, compound concentration 50 μg/mL, mycelial growth inhibition assay |
Why This Matters
This direct comparison establishes that Antibacterial agent 184 achieves near-commercial-grade in vitro potency against the target pathogen, validating its utility as a lead compound or research tool where flubeneteram may not be suitable due to cost, availability, or resistance management considerations.
- [1] He B, et al. Design and Synthesis of Novel Diphenyl Ether Carboxamide Derivatives To Control the Phytopathogenic Fungus Sclerotinia sclerotiorum. J Agric Food Chem. 2024;72(7):3573-3584. View Source
